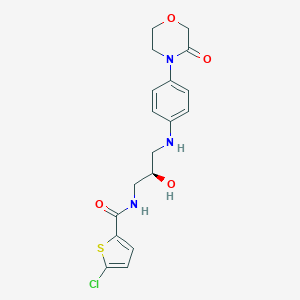

(R)-5-Chlor-N-(2-Hydroxy-3-((4-(3-Oxomorpholino)phenyl)amino)propyl)thiophen-2-carboxamid

Übersicht

Beschreibung

The compound , due to its complex name and structure, suggests it is a synthetic molecule with potential biological activity. Compounds like this are often part of pharmaceutical research aimed at discovering new drugs or studying biochemical processes.

Synthesis Analysis

Synthesis of complex molecules typically involves multiple steps, including the construction of the core structure and the addition of functional groups (Rabiner et al., 2002). Each step needs to be optimized for yield, selectivity, and purity.

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within the molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate structural details (Koch & Angerer, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. Reactivity, stability under various conditions, and interaction with biological molecules are key areas of study (Mannens et al., 2007).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and for formulation purposes (Martin et al., 1997).

Chemical Properties Analysis

Chemical properties encompass a compound's reactivity with other substances, its acidity or basicity, redox potential, and more. These properties are essential for predicting how a compound behaves in chemical reactions and in biological systems (Miao et al., 2012).

References

Wissenschaftliche Forschungsanwendungen

Kombinationstherapie bei peripherer arterieller Verschlusskrankheit (pAVK)

Rivaroxaban-Verunreinigung G wird in der Kombinationstherapie mit Aspirin bei Patienten eingesetzt, bei denen eine symptomatische periphere arterielle Verschlusskrankheit (pAVK) in den unteren Extremitäten diagnostiziert wurde . Diese Kombinationstherapie wurde von der FDA zugelassen, um die akute Gliedmaßenischämie und andere Komorbiditäten bei pAVK-Patienten zu reduzieren .

Spektrophotometrische Auflösung

Spektrophotometrische Techniken wie Zweiwellenlängen (DW), Differenzverhältnis (RD) und Ableitungsverhältnis (1 DD) werden für die gleichzeitige Detektion und Quantifizierung von Aspirin und Rivaroxaban in ihren reinen Formen, Laborsynthesemixen und in biologischen Flüssigkeiten eingesetzt . Dieser Ansatz beinhaltet eine sorgfältige Parameteroptimierung, einschließlich der Auswahl des Lösungsmittels, des Probenvolumens und der instrumentellen Einstellungen, um die Umweltauswirkungen der Analyse zu reduzieren .

Quantitative Analyse in biologischen Flüssigkeiten

Die Verbindung wird in der quantitativen Analyse der Kombinationstherapie von Aspirin und Rivaroxaban in biologischen Flüssigkeiten verwendet . Die erhaltenen Wiederherstellungsraten der Genauigkeit lagen bei 98–102% für reine pharmazeutische Wirkstoffe und bei 90–110% für pharmazeutische Formulierungen und biologische Bestimmungen .

Pharmakokinetische Studien

Rivaroxaban und seine zugehörigen Verunreinigungen, wie z. B. Verunreinigung-17, wurden aus Dabigatran als internem Standard und als aktiver Metabolit im Verlauf eines 40-minütigen Laufs isoliert . Diese Methode kann für pharmakokinetische Studien in Rattenplasma verwendet werden .

Behandlung von tiefer Beinvenenthrombose (TVT) und Lungenembolie (LE)

Rivaroxaban wird zur Behandlung von tiefer Beinvenenthrombose (TVT) und Lungenembolie (LE) eingesetzt, bei denen es sich um Blutgerinnsel handelt, die sich üblicherweise in den Beinen bzw. der Lunge befinden .

Prävention von Blutgerinnseln bei Arrhythmien und während Operationen

<a data-citationid="36e99fa5-6c5d-4d5f-6a9f-48791f9b38cb-32-

Wirkmechanismus

Target of Action

The primary target of Rivaroxaban Impurity G is likely similar to that of Rivaroxaban, which is Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it is needed to activate prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

Rivaroxaban Impurity G, like Rivaroxaban, is expected to act as a competitive inhibitor of both free and clot-bound Factor Xa . By inhibiting Factor Xa, the conversion of prothrombin to thrombin is reduced, thereby attenuating the formation of fibrin clots .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, affecting both the intrinsic and extrinsic pathways . This disruption leads to a decrease in thrombin generation and ultimately a reduction in the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban is rapidly absorbed with high oral bioavailability . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is also metabolized by several cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of Rivaroxaban Impurity G’s action would be a reduction in the formation of fibrin clots due to the inhibition of Factor Xa . This could potentially lead to a decreased risk of thrombotic events.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Rivaroxaban Impurity G. For instance, Rivaroxaban and its impurities were found to co-elute under certain conditions, suggesting that they move together . .

Eigenschaften

IUPAC Name |

5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMRQXXUAFSBCM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

721401-53-2 | |

| Record name | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

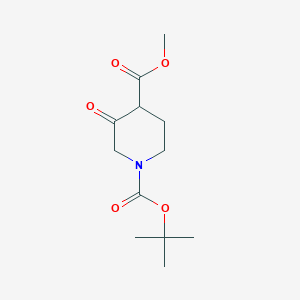

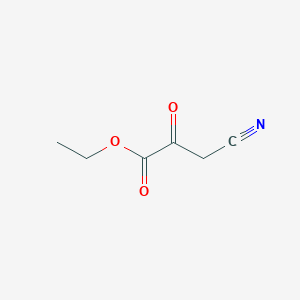

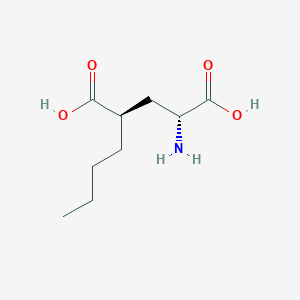

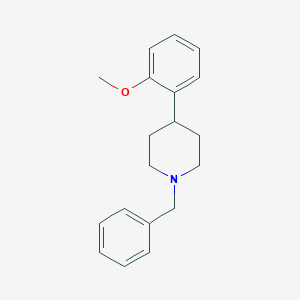

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

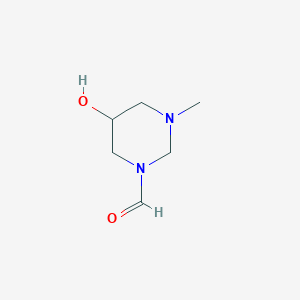

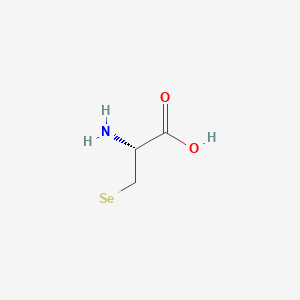

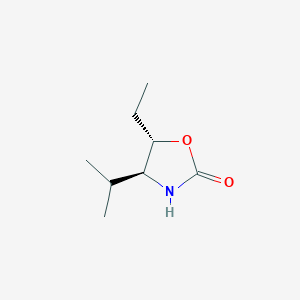

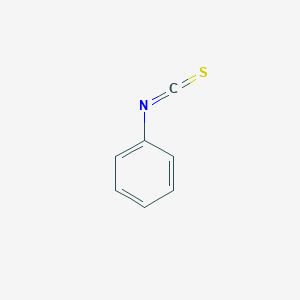

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide in the context of the research?

A1: (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide (DP-1) is identified as a degradation product of the drug rivaroxaban under both acidic and basic hydrolytic stress conditions []. This information is crucial for understanding the stability profile of rivaroxaban and developing suitable formulations and storage conditions to maintain its quality and efficacy.

Q2: Can you provide the structural characterization of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide as described in the research?

A2: The research provides the following structural information for DP-1:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)